REACTION_CXSMILES
|
Cl.O.C([O:5][C:6](=[O:21])[CH:7]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[I:20])C(OCC)=O)C>CCOCC>[I:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[CH2:13][CH2:7][C:6]([OH:21])=[O:5]
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Name
|
|
Quantity
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2.3 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)CC1=C(C=CC=C1)I)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The two phases was separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with an ammonium hydroxide solution (5N, 30 mL)
|
Type
|
ADDITION
|
Details
|
The basic water phase was added slowly to ice-cold conc. HCl
|
Type
|
FILTRATION
|
Details
|
The white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with ice-cold water
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
|
Smiles
|
IC1=C(C=CC=C1)CCC(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |